molecular formula C7H10N4O B13296582 6-Amino-2-(cyclopropylamino)-3,4-dihydropyrimidin-4-one

6-Amino-2-(cyclopropylamino)-3,4-dihydropyrimidin-4-one

Cat. No.: B13296582
M. Wt: 166.18 g/mol
InChI Key: LLENGVUMFUBPGD-UHFFFAOYSA-N
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Description

6-Amino-2-(cyclopropylamino)-3,4-dihydropyrimidin-4-one is a heterocyclic compound that belongs to the class of pyrimidines Pyrimidines are nitrogen-containing heterocycles that are widely found in nature and are essential components of nucleic acids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-2-(cyclopropylamino)-3,4-dihydropyrimidin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-cyclopropylamino-4,6-dichloropyrimidine with ammonia or an amine source under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction parameters can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

6-Amino-2-(cyclopropylamino)-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can produce a variety of substituted pyrimidines .

Scientific Research Applications

6-Amino-2-(cyclopropylamino)-3,4-dihydropyrimidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Amino-2-(cyclopropylamino)-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Amino-2-(cyclopropylamino)-3,4-dihydropyrimidin-4-one is unique due to its specific cyclopropylamino substitution, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C7H10N4O

Molecular Weight

166.18 g/mol

IUPAC Name

4-amino-2-(cyclopropylamino)-1H-pyrimidin-6-one

InChI

InChI=1S/C7H10N4O/c8-5-3-6(12)11-7(10-5)9-4-1-2-4/h3-4H,1-2H2,(H4,8,9,10,11,12)

InChI Key

LLENGVUMFUBPGD-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC2=NC(=CC(=O)N2)N

Origin of Product

United States

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